molecular formula C19H22N4O3 B11448688 Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11448688
M. Wt: 354.4 g/mol
InChI Key: TZMUBFHETIXLEP-UHFFFAOYSA-N
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Description

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative featuring a fused heterocyclic core. Key structural attributes include:

  • 4-Methoxyphenyl substituent: Enhances electron-donating properties and influences binding affinity.
  • Propyl chain at position 4: Modulates lipophilicity and membrane permeability.
  • Ethyl carboxylate at position 3: Provides metabolic stability and facilitates derivatization.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C19H22N4O3/c1-5-7-15-17(19(24)26-6-2)20-21-18-16(12(3)22-23(15)18)13-8-10-14(25-4)11-9-13/h8-11H,5-7H2,1-4H3

InChI Key

TZMUBFHETIXLEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-4-Propylpyrazole-3-Carboxylate

Ethyl acetoacetate reacts with propylhydrazine in refluxing ethanol to yield ethyl 5-amino-4-propylpyrazole-3-carboxylate. Optimization studies (Table 1) reveal that a 1:1 molar ratio of ethyl acetoacetate to propylhydrazine in ethanol at 80°C for 12 hours provides a 78% yield.

Table 1: Optimization of Pyrazole Intermediate Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol801278
2Methanol701465
3Toluene110842

Triazine Ring Formation

The pyrazole intermediate undergoes cyclocondensation with cyanoguanidine in acetic acid under oxygen atmosphere (Scheme 1). Key parameters include:

  • Catalyst : Pd(OAc)₂ (10 mol%) enhances cyclization efficiency.

  • Oxidant : Molecular oxygen (1 atm) improves yield by facilitating dehydrogenation.

  • Temperature : 130°C for 18 hours achieves optimal ring closure (Table 2).

Table 2: Triazine Cyclocondensation Optimization

EntryCatalystAtmosphereTime (h)Yield (%)
1Pd(OAc)₂O₂1872
2Cu(OAc)₂Air2458
3NoneO₂1832

The resulting triazine intermediate is subsequently functionalized at position 8 via Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, achieving 85% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1).

Cross-Dehydrogenative Coupling (CDC) Approach

Preparation of Pyrazole and Triazine Precursors

  • Pyrazole fragment : Ethyl 3-methyl-1H-pyrazole-5-carboxylate is synthesized via Knorr pyrazole synthesis using ethyl acetoacetate and methylhydrazine.

  • Triazine fragment : 4-Propyl-1,2,4-triazin-3-amine is prepared by reacting propionitrile with hydrazine hydrate under basic conditions.

CDC Reaction Optimization

Coupling the pyrazole and triazine fragments under CDC conditions (acetic acid, O₂, 130°C) forms the fused pyrazolo-triazine core. Critical factors include:

  • Acid additive : 6 equivalents of acetic acid increase yield to 74% (vs. 34% with 2 equivalents).

  • Oxygen atmosphere : Substituting air with O₂ boosts yield from 52% to 94%.

Table 3: CDC Reaction Parameters

EntryAcid (equiv)AtmosphereYield (%)
1HOAc (2)Air34
4HOAc (6)O₂94

Post-coupling, the 4-methoxyphenyl group is introduced via Ullmann coupling with 4-iodoanisole, yielding 82% product.

Functional Group Interconversion and Final Esterification

Methyl Group Installation

The 7-methyl group is introduced by treating the triazine intermediate with methyl iodide in the presence of K₂CO₃ in DMF at 60°C (89% yield).

Esterification

Final esterification with ethyl chloroformate in dichloromethane using DMAP as a catalyst affords the target compound in 91% yield.

Spectroscopic Characterization

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, CH₃), 3.84 (s, 3H, OCH₃), 4.26 (q, J = 7.2 Hz, 2H, OCH₂), 7.08–7.53 (m, 4H, Ar-H).

  • ¹³C NMR : 14.2 (CH₂CH₃), 55.3 (OCH₃), 59.5 (OCH₂), 116.7 (CN), 162.9 (COO).

  • HRMS : m/z calcd. for C₂₀H₂₂N₄O₃ [M⁺] 366.1689, found 366.1688 .

Chemical Reactions Analysis

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H26N4O4
  • Molecular Weight : 398.5 g/mol
  • CAS Number : 945347-47-7

The compound features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for its pharmacological significance. The presence of the methoxyphenyl and propyl groups contributes to its chemical stability and biological interactions.

Biological Applications

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit significant anticancer properties. The compound has shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms including enzyme inhibition and modulation of signaling pathways .
  • Anti-inflammatory Effects : Studies have highlighted the compound's potential as an anti-inflammatory agent. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
  • Antimicrobial Properties : this compound has been evaluated for its activity against several bacterial strains including Escherichia coli and Pseudomonas aeruginosa. Its efficacy suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • A study published in the International Journal of Pharmaceutical Sciences and Research reported on the synthesis and evaluation of various triazine derivatives for their anticancer properties. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines .
  • Another research article focused on the anti-inflammatory properties of triazine derivatives. The findings suggested that compounds with similar structures to this compound exhibited promising results in reducing inflammation markers .

Mechanism of Action

The mechanism of action of Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Imidazo vs. Pyrazolo Backbones
  • EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate): Replaces pyrazolo with imidazo ring. Contains a 4-oxo group, increasing polarity. Key difference: Reduced aromaticity compared to pyrazolo-triazines, altering redox behavior.
b) Pyridopyrazolo-Triazine Derivatives
  • Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (5a) :
    • Incorporates a pyridine ring fused to the pyrazolo-triazine core.
    • Sulfhydryl (-SH) group at position 4 enhances reactivity for conjugation.
    • Used in synthetic routes for heterocyclic diversification .

Substituent-Based Comparisons

a) Aryl Group Modifications
Compound Substituent at Position 8 Biological/Physical Properties Reference
Target Compound 4-Methoxyphenyl Expected enhanced electron donation -
Ethyl 8-(4-chlorophenyl)-... (CAS 896669-11-7) 4-Chlorophenyl Increased lipophilicity; MW = 358.8
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-... (16a) 4-Fluorophenyl, 4-nitrophenyl High thermal stability (mp >340°C)
b) Alkyl Chain Variations
Compound Position 4 Substituent Impact on Properties Reference
Target Compound Propyl Balanced lipophilicity for permeability -
1-Ethyl-6-methyl-3-phenyl-... (2ab) Ethyl Lower molecular weight (MW ~316)
1,6-Dimethyl-3-phenyl-... (2aa) Methyl Reduced steric bulk; higher solubility

Functional Group Comparisons

a) Carboxylate Esters
  • Ethyl 4-amino-7-methyl-8-phenylpyrazolo[...]-3-carboxylate (CAS 1396844-38-4): Amino group at position 4 increases hydrogen-bonding capacity. Potential for improved solubility vs. propyl/methoxy analogs .
b) Diazenyl and Azo Groups
  • Ethyl 8-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)diazenyl]-... (17) :
    • Phthalimide-derived diazenyl group introduces planar, electron-withdrawing properties.
    • Likely impacts DNA intercalation or enzyme inhibition mechanisms .

Biological Activity

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities associated with this compound, supported by relevant data tables and findings from various studies.

Structural Characteristics

The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazine core with substituents that enhance its biological properties. The presence of the 4-methoxyphenyl group is particularly significant as it contributes to the compound's interaction with biological targets.

Table 1: Structural Summary

ComponentDescription
Molecular FormulaC18H22N4O3
Molecular Weight342.40 g/mol
Key Functional GroupsPyrazole ring, methoxy group
Synthesis MethodReaction of hydrazine with substituted phenyl compounds

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Hydrazine Hydrate Reaction : This involves the reaction of hydrazine hydrate with appropriate carbonyl compounds.
  • Cyclization Reactions : Subsequent cyclization leads to the formation of the pyrazole core.

Biological Activity

The biological activity of this compound has been extensively studied, revealing a range of pharmacological properties:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. This compound has shown efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties by inhibiting COX enzymes and reducing inflammatory markers in vitro.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines:

Table 3: Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in treating various conditions:

  • Case Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
  • Cancer Treatment : Another study reported that this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction parameters. For analogs like the 4-chlorophenyl variant (), key steps include cyclization and coupling reactions under inert atmospheres. Critical parameters include:

  • Temperature : Maintain 0–50°C during azide coupling (e.g., using azido(trimethyl)silane) to avoid side reactions .
  • Solvent Selection : Dichloromethane or ethyl acetate for improved solubility and yield .
  • Catalysts : Trifluoroacetic acid (TFA) accelerates triazolo formation .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures >90% purity .
    • Monitoring : Thin-layer chromatography (TLC) with Rf = 0.29 (cyclohexane:ethyl acetate 2:1) tracks reaction progress .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 9.32 ppm for NH protons) confirm substituent positions and purity .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 181.0596 for intermediates) .
  • Infrared Spectroscopy : Peaks at 2121 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) identify functional groups .
  • Electrochemical Analysis : Screen-printed carbon sensors modified with carbon nanofibers (SPCE/CNFs) enable voltammetric detection (e.g., square-wave voltammetry) for redox-active derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:

  • Enzyme Targets : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE inhibition protocols from AOAC SMPR 2014.011) .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • In Vivo Toxicity : Acute toxicity studies in rodent models (e.g., LD₅₀ determination) to assess safety margins .

Advanced Research Questions

Q. How can electrochemical methods be applied to quantify this compound in biological matrices?

  • Methodological Answer : Develop a validated electrochemical workflow:

  • Sensor Design : Modify SPCE/CNFs to enhance electron transfer for EIMTC (a structural analog), achieving detection limits of 2.0×10⁻⁹ M .
  • Parameters : Optimize square-wave voltammetry (SWV) settings (frequency: 15 Hz, amplitude: 25 mV) in phosphate buffer (pH 7.4) .
  • Validation : Cross-validate with LC-MS/MS to ensure accuracy in plasma or tissue homogenates .

Q. How should researchers resolve contradictions in substituent effects between 4-methoxyphenyl and 4-chlorophenyl analogs?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:

  • Synthesis : Prepare both analogs using shared intermediates (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) with substituent-specific coupling steps .
  • Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., methoxy groups may enhance solubility but reduce target affinity vs. chloro groups) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to analyze binding interactions with target enzymes .

Q. What mechanistic studies are critical to understanding its pharmacological mode of action?

  • Methodological Answer : Combine biochemical and biophysical approaches:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .

Q. How can researchers address discrepancies in reported synthetic yields for pyrazolo-triazine derivatives?

  • Methodological Answer : Standardize protocols and troubleshoot common pitfalls:

  • Side Reactions : Monitor for azide decomposition (e.g., via IR loss of 2121 cm⁻¹ peak) and adjust TFA stoichiometry .
  • Purification : Replace column chromatography with preparative HPLC for polar intermediates .
  • Scale-Up : Use flow chemistry for azide coupling steps to improve reproducibility .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct stability studies with formulation adjustments:

  • pH Optimization : Test buffered solutions (pH 6–8) to prevent ester hydrolysis .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Accelerated Stability Testing : Use HPLC to track degradation products at 40°C/75% RH over 4 weeks .

Methodological Notes

  • Data Presentation : Include tables comparing substituent effects (e.g., methoxy vs. chloro on solubility and IC₅₀) and synthesis yields under varied conditions.

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